CE-178253 benzenesulfonate
Description
Historical Context and Discovery of CE-178,253 Benzenesulfonate (B1194179) as a Cannabinoid Type 1 Receptor Antagonist
The exploration of the endocannabinoid system as a target for therapeutic intervention has been a significant area of medicinal chemistry research. The journey into cannabinoid receptor antagonists began with the understanding that blocking these receptors could yield therapeutic benefits, particularly in managing appetite and body weight. wikipedia.org This line of inquiry led to the discovery of the first selective CB1 receptor antagonist, rimonabant (B1662492), in 1994 by Sanofi. wikipedia.orgbenthamscience.com Rimonabant's development confirmed the therapeutic potential of CB1 antagonists for obesity, sparking widespread interest in developing new compounds with similar mechanisms of action. benthamscience.comjbclinpharm.org
In this context of active research and development, medicinal chemists at Pfizer discovered CE-178,253 benzenesulfonate, a potent and selective cannabinoid type 1 (CB1) receptor antagonist. ncats.ionih.govacs.org This compound, with its distinct pyrazolotriazine core, emerged from efforts to identify novel structures that could effectively block the CB1 receptor. researchgate.net The development of CE-178,253 involved the creation of two distinct synthetic routes, demonstrating a commitment to refining its production for research purposes. researchgate.netscispace.com
In preclinical research, CE-178,253 has been characterized as a selective, centrally-acting CB1 receptor antagonist. nih.gov Its high potency and selectivity for the CB1 receptor over the CB2 receptor have made it a valuable tool in pharmacological studies. ncats.ionih.gov Research has demonstrated its activity in preclinical models of obesity, where it was shown to reduce food intake and promote weight loss. ncats.ionih.govresearchgate.net
| Target | Assay Type | Potency (Ki) | Species |
|---|---|---|---|
| CB1 Receptor | Binding Assay | 0.33 nM | Human |
| CB1 Receptor | Functional Assay | 0.07 nM | Human |
| CB2 Receptor | Binding Assay | > 10,000 nM | Human |
Overview of the Endocannabinoid System and Cannabinoid Type 1 Receptor Physiology in Research
The endocannabinoid system (ECS) is a widespread and crucial lipid signaling system found in all vertebrates. oup.com It is fundamentally involved in maintaining homeostasis and regulating a vast array of physiological and cognitive processes. wikipedia.orgmdpi.com The primary components of the ECS are the endocannabinoids (endogenous cannabis-like substances), cannabinoid receptors, and the enzymes responsible for the synthesis and degradation of endocannabinoids. oup.comwikipedia.org
The two most well-characterized endocannabinoids are anandamide (B1667382) (N-arachidonoylethanolamide) and 2-arachidonoylglycerol (B1664049) (2-AG). oup.comwikipedia.org These molecules are derived from arachidonic acid and are synthesized "on-demand" from membrane phospholipids. mdpi.com They act as neurotransmitters, binding to cannabinoid receptors to exert their effects. wikipedia.org
There are two primary types of cannabinoid receptors, both of which are G protein-coupled receptors:
Cannabinoid Receptor Type 1 (CB1): First cloned in 1990, CB1 receptors are one of the most abundant G protein-coupled receptors in the mammalian brain. wikipedia.orgoup.com They are densely distributed in brain regions associated with motor control, cognition, memory, emotion, and appetite. oup.comnih.gov CB1 receptors are also found in peripheral tissues and organs, including the liver, adipose tissue, skeletal muscles, and the reproductive system. oup.commdpi.comphysiology.org In neurons, activation of CB1 receptors typically leads to the inhibition of neurotransmitter release. mdpi.com
Cannabinoid Receptor Type 2 (CB2): Cloned in 1993, CB2 receptors are primarily expressed in cells and tissues of the immune system, such as leukocytes, and are involved in modulating immune responses and inflammation. wikipedia.orgoup.comnih.gov
The enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are responsible for the degradation of anandamide and 2-AG, respectively, thus terminating their signaling. oup.comnih.gov The comprehensive interplay between endocannabinoids, their receptors, and metabolic enzymes allows the ECS to finely tune cellular activity throughout the central and peripheral nervous systems. wikipedia.org
| Component | Examples | Primary Function in Research Context |
|---|---|---|
| Endocannabinoids | Anandamide, 2-Arachidonoylglycerol (2-AG) | Endogenous ligands that bind to and activate cannabinoid receptors. oup.comwikipedia.org |
| Cannabinoid Receptors | CB1 Receptor, CB2 Receptor | G protein-coupled receptors that mediate the physiological effects of cannabinoids. oup.comwikipedia.org |
| Metabolic Enzymes | Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) | Synthesize and degrade endocannabinoids to control their signaling duration. oup.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
956246-95-0 |
|---|---|
Molecular Formula |
C30H29Cl2N7O4S |
Molecular Weight |
654.6 g/mol |
IUPAC Name |
benzenesulfonic acid;1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C24H23Cl2N7O.C6H6O3S/c1-3-28-24(22(27)34)12-32(13-24)23-30-14(2)29-21-19(15-8-10-16(25)11-9-15)20(31-33(21)23)17-6-4-5-7-18(17)26;7-10(8,9)6-4-2-1-3-5-6/h4-11,28H,3,12-13H2,1-2H3,(H2,27,34);1-5H,(H,7,8,9) |
InChI Key |
PUVYOZFJBITEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Chemistry of Ce 178,253 Benzenesulfonate
Discovery Synthesis Route Development
The initial synthesis, which ultimately facilitated the production of the active pharmaceutical ingredient (API) on a multi-kilogram scale, was based on a linear sequence that allowed for late-stage diversification. northwestern.eduacs.org
Assembly of Aryl-Substituted Pyrazolotriazine Core
The foundation of the discovery route lies in the construction of a mono-substituted pyrazolotriazine core. northwestern.eduresearchgate.net The process commences with the condensation of 2-chlorobenzoyl acetonitrile (B52724) with hydrazine (B178648). northwestern.edu This reaction, initially conducted in ethanol (B145695), involves the rapid formation of a hydrazone intermediate, which then undergoes a slower cyclization to yield 5-amino-3-(2-chlorophenyl)-1H-pyrazole. northwestern.edu For scale-up operations, the solvent was switched to ethyl acetate (B1210297) to simplify the removal of residual hydrazine through aqueous washes. northwestern.edu
Further elaboration of the aminopyrazole intermediate leads to the formation of the pyrazolotriazinone core. This is achieved through a cyclization reaction with carbonyldiimidazole (CDI) in dimethylsulfoxide (DMSO), a solvent chosen for its ability to dissolve the starting materials. northwestern.edu The product is conveniently isolated by precipitation upon addition of the DMSO solution to aqueous hydrochloric acid, which also removes the imidazole (B134444) byproduct. northwestern.edu
Regioselective Installation of Second Aryl Moiety via Suzuki Coupling
A key step in the discovery synthesis is the regioselective introduction of the second aryl group via a Suzuki coupling reaction. northwestern.eduacs.org This palladium-catalyzed cross-coupling reaction joins an arylboronic acid with the pyrazolotriazinone intermediate. northwestern.eduwikipedia.org Significant optimization was required to adapt this reaction for large-scale production. northwestern.edu Initial laboratory-scale conditions using tetrakis(triphenylphosphine)palladium(0) and sodium hydroxide (B78521) as the base resulted in the formation of a significant des-iodo byproduct and reaction stalling. northwestern.edu
The optimized process for multi-kilogram batches addressed these issues, leading to a more robust and efficient coupling. northwestern.edu The Suzuki coupling strategy was advantageous as it introduced the C-8 aryl group at a late stage in the synthesis. northwestern.edu
Process Scale-up and Active Pharmaceutical Ingredient (API) Production
The discovery synthesis route was successfully scaled up to produce significant quantities of CE-178,253 benzenesulfonate (B1194179) for clinical development. northwestern.eduresearchgate.net The process underwent considerable refinement to address challenges encountered during scale-up, such as impurity profiles and the use of chlorinated solvents. northwestern.edu The first current Good Manufacturing Practice (cGMP) campaign, conducted in a kilo lab facility, yielded 0.76 kg of the API, while a subsequent campaign in a pilot plant produced 5.9 kg. northwestern.edu
A critical step in the final stages of the API production is the salt formation with benzenesulfonic acid. northwestern.edu The initial laboratory method sometimes produced a less stable polymorph. northwestern.edu A revised procedure involving a two-phase system and controlled crystallization was developed to ensure the formation of the desired stable crystalline form of the API. northwestern.edu
| Scale-Up Campaign | Facility | API Yield |
| First cGMP Campaign | Kilo Lab | 0.76 kg |
| Second cGMP Campaign | Pilot Plant | 5.9 kg |
Convergent Synthetic Route Development
In parallel, a more convergent synthetic route was developed, offering potential advantages in efficiency by constructing the core with both aryl substituents in a single key step. northwestern.eduresearchgate.net This approach is considered the preferred bond-forming sequence, although it has primarily been demonstrated on a laboratory scale. northwestern.eduresearchgate.net
Condensation of Bromoketone with Substituted Thiosemicarbazide (B42300)
The cornerstone of the convergent route is the condensation reaction between a specifically substituted bromoketone and a substituted thiosemicarbazide. northwestern.eduresearchgate.netresearchgate.net This reaction directly assembles the pyrazolotriazine ring system with both the 2-chlorophenyl and 4-chlorophenyl groups already in place. northwestern.edu This strategy avoids the need for a subsequent cross-coupling reaction to install the second aryl group. northwestern.edu
Evaluation of Bond-Forming Sequences and Laboratory Scale Demonstrations
The development of this convergent route involved a careful evaluation of different bond-forming strategies. northwestern.edu The condensation of the bromoketone and thiosemicarbazide was identified as the most efficient sequence. northwestern.eduresearchgate.net This route has been successfully demonstrated on a laboratory scale, showcasing its potential for a more streamlined synthesis of CE-178,253. northwestern.eduresearchgate.net While not yet implemented for large-scale API production, its convergent nature presents a compelling alternative to the initial discovery synthesis. northwestern.eduwikipedia.org
Key Chemical Transformations and Intermediates in CE-178,253 Benzenesulfonate Synthesis
The construction of the core structure of CE-178,253 benzenesulfonate hinges on the sequential formation of critical heterocyclic intermediates. The synthetic strategy involves the initial assembly of a substituted pyrazole (B372694) ring, which serves as a foundational building block for the subsequent elaboration into the final complex molecule. northwestern.edu
A pivotal intermediate in the synthesis of CE-178,253 is 5-amino-3-(2-chlorophenyl)-1H-pyrazole. northwestern.edu The formation of this compound is achieved through the condensation of 2-chlorobenzoyl acetonitrile with hydrazine. northwestern.edu This reaction represents a classic approach to constructing the pyrazole ring system. scirp.orgnih.gov
The process begins with the reaction between the two starting materials in an alcohol solvent, such as ethanol. northwestern.edu High-performance liquid chromatography (HPLC) analysis of the reaction progression reveals a two-stage mechanism. Initially, a rapid reaction occurs to form a hydrazone intermediate. This is followed by a slower, rate-determining cyclization step that yields the desired 5-amino-3-(2-chlorophenyl)-1H-pyrazole. northwestern.edu Upon completion of the reaction, the ethanol solvent is typically removed and replaced with ethyl acetate. The resulting solution is then washed with water to remove any unreacted hydrazine, ensuring the purity of the intermediate for subsequent steps. northwestern.edu In laboratory-scale syntheses, this process has demonstrated high yields, reaching 85%, and has been successfully scaled up to pilot plant production, achieving yields as high as 93%. northwestern.edu
Table 1: Synthesis of 5-Amino-3-(2-chlorophenyl)-1H-pyrazole
| Reactants | Solvent | Key Steps | Yield (Scale) |
|---|
The integration of the functionalized azetidine (B1206935) ring is a crucial step later in the synthetic sequence, leading to the final CE-178,253 structure. This transformation involves the coupling of an azetidine building block with a complex pyrazolotriazine intermediate. csic.es
Table 2: Azetidine Moiety Integration
| Reactants | Base | Reaction Type |
|---|---|---|
| Chlorotriazine intermediate, Azetidine bis(HCl) salt | Diisopropylethylamine (iPr2NEt) | Nucleophilic Substitution Coupling csic.es |
Table of Mentioned Compounds
| Compound Name | Role in Synthesis |
|---|---|
| CE-178,253 Benzenesulfonate | Final Active Pharmaceutical Ingredient northwestern.edu |
| 5-Amino-3-(2-chlorophenyl)-1H-pyrazole | Key Intermediate northwestern.edu |
| 2-Chlorobenzoyl acetonitrile | Starting Material northwestern.edu |
| Hydrazine | Reagent northwestern.edu |
| Azetidine bis(HCl) salt | Reagent for Moiety Integration csic.es |
| Chlorotriazine Intermediate | Key Intermediate for Coupling csic.es |
| Diisopropylethylamine (iPr2NEt) | Base csic.es |
| Ethanol | Solvent northwestern.edu |
Preclinical Pharmacological Profile of Ce 178,253 Benzenesulfonate
Quantitative In Vitro Pharmacology and Receptor Selectivity.nih.govncats.iosigmaaldrich.com
The in vitro properties of CE-178,253 benzenesulfonate (B1194179) underscore its potency and selectivity for the human CB1 receptor. nih.govsigmaaldrich.com
Cannabinoid Type 1 (CB1) Receptor Binding Affinity (Ki).nih.govncats.iosigmaaldrich.com
In radioligand binding assays, CE-178,253 demonstrates a high affinity for the human CB1 receptor. nih.gov The binding affinity, represented by the Ki value, is a measure of the concentration of the compound required to occupy 50% of the receptors. For CE-178,253, this has been determined to be 0.33 nM. nih.govsigmaaldrich.com This sub-nanomolar value indicates a very strong binding to the CB1 receptor. nih.gov Complete inhibition of the binding of a radiolabeled CB1 antagonist was observed at concentrations of CE-178,253 greater than 10 nM. nih.gov
Cannabinoid Type 1 (CB1) Receptor Functional Potency (Ki).nih.govncats.io
In functional assays that measure the antagonistic properties of the compound, CE-178,253 exhibits even greater potency. nih.gov These assays, which assess the ability of the compound to block the action of a CB1 receptor agonist, show a functional potency (Ki) of 0.07 nM. nih.gov This indicates that CE-178,253 is a highly potent antagonist of the CB1 receptor, being almost five times more potent in functional assays than in binding assays. nih.gov Further characterization in functional assays revealed that CE-178,253 primarily acts as a non-competitive antagonist, with a lesser degree of competitive antagonism. nih.gov
Cannabinoid Type 2 (CB2) Receptor Selectivity Profile.nih.govncats.iosigmaaldrich.com
A crucial aspect of the pharmacological profile of CE-178,253 is its high selectivity for the CB1 receptor over the cannabinoid type 2 (CB2) receptor. nih.govsigmaaldrich.com The compound shows very low affinity for the human CB2 receptor, with a Ki value greater than 10,000 nM. nih.gov This results in a selectivity ratio of over 30,000-fold for the CB1 receptor compared to the CB2 receptor, highlighting its specificity. nih.gov
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (Ki) |
| Human Cannabinoid Type 1 (CB1) | 0.33 nM | 0.07 nM |
| Human Cannabinoid Type 2 (CB2) | > 10,000 nM | Not Applicable |
In Vivo Preclinical Models and Concentration-Effect Relationships.nih.govncats.io
The in vivo effects of CE-178,253 benzenesulfonate have been investigated in preclinical models, particularly those related to the regulation of energy intake. nih.gov
Models of Energy Intake Regulation
In a fast-induced re-feeding model in rats, CE-178,253 demonstrated a concentration-dependent anorectic activity. nih.gov Following an overnight fast, the administration of the compound led to a significant and dose-dependent reduction in food consumption when food was reintroduced. nih.gov This effect on food intake underscores the in vivo efficacy of CE-178,253 as a CB1 receptor antagonist. nih.gov
| Preclinical Model | Effect of CE-178,253 |
| Fast-Induced Re-Feeding in Rats | Concentration-dependent decrease in food intake |
Spontaneous Nocturnal Feeding Studies
In preclinical evaluations, CE-178,253 demonstrated a concentration-dependent anorectic activity in spontaneous nocturnal feeding models. nih.govresearchgate.netnih.gov These studies are particularly relevant as rodents exhibit their primary feeding activity during the dark phase. nih.gov
In one key study, male Sprague-Dawley (S-D) rats were administered CE-178,253 orally 30 minutes before the start of the nocturnal phase. The compound dose-dependently inhibited spontaneous food intake. nih.gov A significant inhibition of cumulative food intake was observed at each hourly time point throughout the dark phase for the tested doses, with the exception of the lowest dose at the one-hour mark. nih.gov The anorectic effects of CE-178,253 are more potent in spontaneous feeding paradigms compared to models where animals are feeding after a period of fasting, which may be attributed to the strong drive to eat in the latter scenario. nih.gov
Table 1: Effect of CE-178,253 on Spontaneous Nocturnal Food Intake in S-D Rats
| Time Point (Hours) | Cumulative Food Intake Inhibition (vs. Vehicle) |
|---|---|
| 1 | Statistically significant inhibition at 1 mg/kg and 3 mg/kg doses. |
| Hourly (up to 12 hrs) | Statistically significant inhibition at all tested doses (0.3, 1, and 3 mg/kg) for each time point, except for the 0.3 mg/kg dose at 1 hour. nih.gov |
Models of Energy Expenditure
CE-178,253 has been shown to acutely stimulate energy expenditure in preclinical models. nih.govresearchgate.netnih.gov This effect is a key component of its potential for weight regulation.
Indirect calorimetry studies were employed to measure the impact of CE-178,253 on energy expenditure by assessing oxygen consumption. nih.govnih.gov In these experiments, oral administration of CE-178,253 to S-D rats resulted in a significant increase in average oxygen consumption between one and three hours after dosing. nih.gov
Table 2: Stimulation of Acute Energy Expenditure by CE-178,253 in S-D Rats
| Parameter | Vehicle | 1 mg/kg CE-178,253 | 3 mg/kg CE-178,253 |
|---|
| Average Increase in Oxygen Consumption (1-3 hrs post-dose) | - | 28% | 39% |
Data derived from studies measuring energy expenditure for 4 hours post-dosing. nih.gov
The respiratory quotient (RQ), which is a measure of substrate oxidation, was analyzed to determine the primary energy source being utilized. A notable decline in the RQ from 0.85 to 0.75 was observed within the first hour after administration of CE-178,253. nih.govresearchgate.netnih.gov This decrease suggests a metabolic shift from carbohydrate oxidation to fat oxidation as the primary means of energy production. nih.govresearchgate.netnih.gov
Indirect Calorimetry and Metabolic Rate Assessment
Preclinical Models of Weight Loss and Metabolic Homeostasis
The effects of CE-178,253 on food intake and energy expenditure translate to efficacy in preclinical models of obesity and metabolic dysregulation.
CE-178,253 has been shown to dose-dependently promote weight loss in two key preclinical models of obesity: diet-induced obese (DIO) rats and mice. nih.govresearchgate.netnih.gov These models are widely used in obesity research as they are considered to closely mimic the pathogenesis of human obesity that is influenced by diet. researchgate.net The consistent finding of weight loss in these models underscores the compound's potential to address obesity through its dual action on reducing energy intake and increasing energy expenditure. nih.govnih.gov
Ex Vivo Receptor Occupancy Studies and Correlation with Efficacy
To establish a clear link between the observed pharmacological effects and the compound's mechanism of action, ex vivo brain receptor occupancy studies were conducted. nih.gov These studies aimed to quantify the engagement of CE-178,253 with CB1 receptors in the brain at doses that produced therapeutic effects. nih.gov
The methodology involved assessing the inhibition of the specific binding of a radiolabeled ligand, [3H]SR141716A, in brain homogenates from rats treated with CE-178,253. nih.gov The results from these receptor occupancy studies were then correlated with the data from the efficacy models of energy intake and expenditure. nih.govnih.gov This analysis suggests that for maximum efficacy in these preclinical models, a receptor occupancy of 50-75% is required. nih.govresearchgate.netnih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| CE-178,253 benzenesulfonate |
| CE-178,253 |
Molecular Mechanisms and Signaling Pathways Mediated by Ce 178,253 Benzenesulfonate
Elucidation of Cannabinoid Type 1 Receptor Antagonism
CE-178,253 is a potent and highly selective antagonist of the cannabinoid type 1 (CB1) receptor. nih.govscientificlabs.co.uk In vitro studies have demonstrated its sub-nanomolar potency at human CB1 receptors. nih.gov Specifically, in binding assays, CE-178,253 exhibits a high affinity for the human CB1 receptor, with a reported Ki of 0.33 nM. nih.govscientificlabs.co.uk Functional assays further confirm its potent antagonist activity, showing a Ki of 0.07 nM. nih.gov In stark contrast, its affinity for the human cannabinoid type 2 (CB2) receptor is significantly lower, with a Ki greater than 10,000 nM, highlighting its selectivity for the CB1 receptor. nih.govscientificlabs.co.uk This selective antagonism of the CB1 receptor is central to the compound's pharmacological effects.
Table 1: In Vitro Potency of CE-178,253 at Human Cannabinoid Receptors
| Receptor | Assay Type | Ki Value |
|---|---|---|
| Human CB1 | Binding | 0.33 nM |
| Human CB1 | Functional | 0.07 nM |
| Human CB2 | Binding | > 10,000 nM |
This table summarizes the in vitro binding and functional assay results for CE-178,253, demonstrating its high potency and selectivity for the CB1 receptor over the CB2 receptor. nih.govscientificlabs.co.uk
Impact on Metabolic Signaling Pathways
The antagonistic action of CE-178,253 on CB1 receptors has profound effects on various metabolic signaling pathways, influencing food intake, energy expenditure, and sympathetic nervous system activity.
Regulation of Food Intake and Satiety Mechanisms
CE-178,253 demonstrates a marked ability to reduce food intake. nih.gov This anorectic activity is concentration-dependent and has been observed in preclinical models of both fast-induced re-feeding and spontaneous nocturnal feeding. nih.gov The regulation of food intake is a complex process involving signals from the gastrointestinal tract and the central nervous system to control hunger and satiety. nih.govnih.govscispace.com By blocking the CB1 receptor, which is known to play a role in appetite stimulation, CE-178,253 effectively modulates these signaling pathways to decrease food consumption.
Influence on Energy Expenditure Pathways
Beyond its effects on food intake, CE-178,253 also stimulates energy expenditure. nih.gov In studies using indirect calorimetry in rats, acute administration of the compound led to an increase in energy expenditure by over 30%. nih.govresearchgate.net Furthermore, it influences substrate oxidation, promoting a shift from carbohydrate to fat metabolism. This is evidenced by a decrease in the respiratory quotient from approximately 0.85 to 0.75. nih.govresearchgate.net This shift indicates a greater utilization of fat for energy, a key aspect of its metabolic regulatory effects.
Modulation of Sympathetic Nerve-Mediated Adrenergic Signaling
CB1 receptors are present on peripheral sympathetic nerve terminals and are involved in modulating adrenergic signaling. researchgate.net This modulation can impact a variety of physiological processes, including cytokine production. researchgate.net The anti-inflammatory effects of CB1 receptor antagonists are linked to their ability to influence sympathetic nerve-mediated adrenergic signaling. researchgate.net Specifically, the anti-inflammatory activity of a CB1 antagonist has been shown to be inhibited by a selective beta2-adrenoceptor antagonist, suggesting a crucial role for β2-adrenergic signaling in this process. researchgate.net Adrenergic receptors, such as the alpha-2 and beta-2 subtypes, are key components of the sympathetic nervous system, regulating responses to catecholamines like norepinephrine (B1679862) and epinephrine. nih.govnih.govceltarys.com
Anti-Inflammatory Mechanisms and Cytokine Modulation
CE-178,253 exhibits significant anti-inflammatory properties, particularly in models of acute inflammation. This is achieved through the modulation of key inflammatory cytokines.
Effects in Lipopolysaccharide (LPS)-Induced Inflammation Models
In in vivo models of lipopolysaccharide (LPS)-induced inflammation, CE-178,253 has been shown to significantly reduce the levels of pro-inflammatory cytokines. researchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering the release of a cascade of cytokines. nih.govnih.govmdpi.complos.org Administration of CE-178,253 in a rat model of LPS-induced inflammation led to a decrease in the serum concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.net
Table 2: Effect of CE-178,253 on Pro-inflammatory Cytokines in an LPS-Induced Inflammation Model
| Cytokine | Effect of CE-178,253 Administration |
|---|---|
| TNF-α | Decreased |
| IL-1β | Decreased |
| IL-6 | Decreased |
This table shows the modulatory effect of CE-178,253 on key pro-inflammatory cytokines in a rat model of LPS-induced inflammation. researchgate.net
The reduction of these cytokines, which are central mediators of the inflammatory response, underscores the anti-inflammatory potential of CE-178,253. researchgate.net The mechanism appears to involve the interplay between CB1 receptor antagonism and the adrenergic system, highlighting a complex regulatory network. researchgate.net
Efficacy in Collagen-Induced Arthritis Models
The collagen-induced arthritis (CIA) model is a widely used preclinical model that shares pathological and immunological features with human rheumatoid arthritis, including synovial inflammation, cartilage destruction, and bone erosion. mdbioproducts.comnih.gov In this model, an arthritic condition is induced in susceptible mouse strains, such as DBA/1 mice, through immunization with type II collagen. nih.gov
Studies have demonstrated the efficacy of CE-178,253 in the mouse model of collagen-induced arthritis. researchgate.net Prophylactic treatment with the compound was found to effectively reduce inflammation in this model. researchgate.net This suggests that the antagonistic action of CE-178,253 on CB1 receptors can mitigate the inflammatory cascade that characterizes this experimental form of arthritis. The positive outcomes in the CIA model point to the potential of CB1 receptor antagonists in modulating autoimmune-driven joint inflammation.
Table 1: Efficacy of CE-178,253 Benzenesulfonate (B1194179) in a Collagen-Induced Arthritis (CIA) Mouse Model
| Model | Treatment Approach | Observed Effect | Reference |
| Collagen-Induced Arthritis (Mouse) | Prophylactic | Effective decrease in inflammation | researchgate.net |
Modulation of Pro-Inflammatory Cytokines (e.g., Tumor Necrosis Factor-alpha)
A key aspect of the anti-inflammatory action of CE-178,253 benzenesulfonate is its ability to modulate the production of pro-inflammatory cytokines. These signaling molecules are crucial mediators of the inflammatory response. In an in vivo model of lipopolysaccharide (LPS)-induced inflammation, administration of CE-178,253 resulted in a significant decrease in the plasma levels of Tumor Necrosis Factor-alpha (TNF-α). researchgate.net TNF-α is a major cytokine implicated in systemic inflammation and the pathogenesis of various inflammatory diseases, including rheumatoid arthritis. researchgate.netnih.gov
Further research has indicated that CE-178,253 can also reduce the serum concentrations of other pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), following an LPS challenge in rats. researchgate.net The ability to suppress these key inflammatory mediators underscores the compound's anti-inflammatory profile. This modulation of cytokines is a critical mechanism contributing to its observed efficacy in models of inflammatory diseases.
Table 2: Effect of CE-178,253 Benzenesulfonate on Pro-Inflammatory Cytokines in an LPS-Induced Inflammation Model
| Cytokine | Effect | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant decrease in plasma levels | researchgate.net |
| Interleukin-1 beta (IL-1β) | Reduction in serum concentrations | researchgate.net |
| Interleukin-6 (IL-6) | Reduction in serum concentrations | researchgate.net |
Structure Activity Relationship Sar and Medicinal Chemistry Aspects of the Pyrazolotriazine Scaffold
Design and Optimization Strategies for Cannabinoid Type 1 Antagonists
The development of antagonists for the Cannabinoid Type 1 (CB1) receptor has been a key area of research for conditions such as obesity. nih.govnih.govnih.gov The design of these antagonists, including those based on the pyrazolotriazine scaffold, often builds upon the pharmacophoric elements of earlier compounds like the diarylpyrazole rimonabant (B1662492). nih.gov Structure-activity relationship (SAR) studies of pyrazole (B372694) derivatives have highlighted crucial structural features for potent and selective CB1 receptor antagonism. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov
One such CB1 antagonist developed by Pfizer, CE-178,253 benzenesulfonate (B1194179), features a pyrazolotriazine core. researchgate.netresearchgate.netresearchgate.net The design strategy for this class of compounds often involves creating peripherally restricted antagonists to minimize central nervous system (CNS) side effects. nih.govnih.gov This is typically achieved by increasing the topological polar surface area (TPSA) of the molecule, as compounds with higher TPSA generally exhibit limited permeability across the blood-brain barrier. nih.govnih.gov For instance, rimonabant has a TPSA of 50, and efforts have been made to identify compounds with higher TPSA values while maintaining excellent functional activity. nih.govnih.gov
The synthesis of compounds like CE-178,253 has been approached in multiple ways. One route involves the assembly of an aryl-substituted pyrazolotriazine core, followed by the introduction of a second aryl group via a Suzuki coupling reaction. researchgate.netresearchgate.net A more convergent approach involves the condensation of a bromoketone with a substituted thiosemicarbazide (B42300) to form the pyrazolotriazine ring already containing both aryl substituents. researchgate.netresearchgate.net These synthetic strategies allow for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Significance of the Pyrazolo[1,5-a]nih.govacs.orgresearchgate.nettriazine Core as a Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a] nih.govacs.orgresearchgate.nettriazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of providing ligands for diverse and unrelated biological targets. acs.orgpitt.edu The versatility of this scaffold stems from its structural similarity to natural purines, allowing it to interact with a wide array of biological targets that recognize purines. researchgate.netnih.gov
The fusion of a 1,3,5-triazine (B166579) ring with various azoles, such as pyrrole, pyrazole, imidazole (B134444), and triazoles, results in several bicyclic systems that are isosteric to purine (B94841). nih.gov This has spurred extensive drug discovery programs focused on these scaffolds. nih.gov The pyrazolo[1,5-a] nih.govacs.orgresearchgate.nettriazine core, in particular, has been successfully utilized to develop inhibitors for various enzymes and antagonists for different receptors. nih.govacs.org
The significance of this scaffold is underscored by the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Its ability to serve as a template for the design of potent and selective inhibitors for various kinases, phosphodiesterases, and other key cellular targets highlights its importance in the development of novel therapeutics. nih.govacs.orgrsc.org
Bioisosteric Relationships with Natural Purines and Implications for Target Interactions
The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. The pyrazolo[1,5-a] nih.govacs.orgresearchgate.nettriazine system is a classic bioisostere of the natural purine ring system. researchgate.netnih.govresearchgate.net This structural mimicry allows pyrazolotriazine derivatives to interact with biological targets that normally bind to purines, such as kinases and other ATP-binding proteins. researchgate.net
This bioisosteric relationship has been successfully exploited to design potent inhibitors of various enzymes. For example, pyrazolo[1,5-a]-1,3,5-triazines have been developed as potent inhibitors of cyclin-dependent kinases (CDKs). acs.orgnih.gov In one study, a pyrazolo[1,5-a]-1,3,5-triazine analogue of the CDK inhibitor (R)-roscovitine demonstrated significantly higher potency in inhibiting various CDKs and inducing cell death in tumor cell lines compared to the original purine-based compound. acs.org
The pyrazolo[1,5-a]-1,3,5-triazine scaffold not only mimics the physicochemical properties of the purine ring but can also offer advantages such as increased in vivo stability. nih.gov This makes it an attractive scaffold for developing second-generation analogues of existing purine-based drugs with potentially enhanced therapeutic profiles. acs.org
Exploration of Related Pyrazolotriazine Analogues and Their Preclinical Biological Activities
The versatile pyrazolotriazine scaffold has been explored for a wide range of therapeutic applications beyond CB1 antagonism. Its derivatives have shown promising preclinical activity as kinase inhibitors, antimicrobial agents, and anticancer drugs.
Pyrazolotriazine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. pitt.edursc.org The pyrazolo[1,5-a] nih.govacs.orgresearchgate.nettriazine scaffold has been utilized to design inhibitors for several kinases, including:
Cyclin-Dependent Kinases (CDKs): As mentioned earlier, pyrazolotriazine-based compounds have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle. acs.orgnih.govgoogle.com
Glycogen Synthase Kinase 3 (GSK-3): Pyrazolo[3,4-d] nih.govacs.orgmdpi.comtriazin-4-ones have been designed and evaluated as inhibitors of GSK-3, a kinase implicated in neurodegenerative disorders like Alzheimer's disease. tandfonline.comnih.gov
Casein Kinase 2 (CK2): Structure-based design has led to the development of pyrazolo[1,5-a] nih.govacs.orgresearchgate.nettriazine derivatives as potent inhibitors of CK2, a kinase involved in cancer cell proliferation. researchgate.net
Other Kinases: The pyrrolo[2,1-f] nih.govmdpi.comtandfonline.comtriazine scaffold has been used to develop inhibitors for a range of kinases including VEGFR-2, EGFR, HER2, and p38 MAP kinase. pitt.edu
The following table summarizes the kinase inhibitory activity of some pyrazolotriazine analogues:
Table 1: Kinase Inhibitory Activity of Pyrazolotriazine Analogues| Scaffold | Target Kinase(s) | Therapeutic Area |
|---|---|---|
| Pyrazolo[1,5-a]-1,3,5-triazine | CDK1, CDK2, CDK7, CDK9 | Cancer |
| Pyrazolo[3,4-d] nih.govacs.orgmdpi.comtriazin-4-one | GSK-3 | Alzheimer's Disease |
| Pyrazolo[1,5-a] nih.govacs.orgresearchgate.nettriazine | CK2 | Cancer |
| Pyrrolo[2,1-f] nih.govmdpi.comtandfonline.comtriazine | VEGFR-2, EGFR, HER2, p38 MAP kinase | Cancer |
Several studies have investigated the antimicrobial potential of pyrazolotriazine derivatives. scirp.orgresearchcommons.orgresearchgate.net These compounds have shown activity against a range of bacterial and fungal pathogens. ontosight.aiscirp.org For instance, certain fluorinated fused heteropolycyclic systems containing a pyrazolotriazine moiety have demonstrated antibacterial activity against Staphylococcus aureus (Gram-positive) and Salmonella typhi (Gram-negative), as well as antifungal activity against Aspergillus niger. scirp.org The introduction of a phosphorus atom and a trifluoromethyl group into the pyrazolotriazine structure was found to enhance antimicrobial activity. scirp.org
The natural product pseudoiodinine, a pyrazolotriazine derivative, has been shown to inhibit the growth of plant bacterial and fungal pathogens. nih.gov Other synthetic pyrazolotriazine derivatives have also been evaluated for their antimicrobial effects. researchcommons.orgscirp.org
The following table provides examples of the antimicrobial activity of pyrazolotriazine derivatives:
Table 2: Antimicrobial Activity of Pyrazolotriazine Derivatives| Compound Type | Test Organisms | Activity |
|---|---|---|
| Fluorinated fused pyrazolotriazines | S. aureus, S. typhi, A. niger | Antibacterial and antifungal |
| Pseudoiodinine | Xanthomonas oryzae pv. oryzae, Magnaporthe oryzae | Antibacterial and antifungal |
| Pyrazolotriazine derivatives bearing carbonylhydrazonoethylphenyltosylate moiety | Various bacteria and fungi | Antimicrobial |
The anticancer properties of pyrazolotriazine derivatives are well-documented. nih.govresearchgate.netmdpi.comtandfonline.com Their mechanism of action often involves the inhibition of key cellular processes in cancer cells, such as proliferation and survival. The structural similarity to purines allows these compounds to interfere with metabolic pathways that are essential for tumor growth.
Tricyclic pyrazolotriazines, particularly those fused with a triazole or tetrazole ring, have shown significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.netmdpi.com For example, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comtandfonline.comtriazine sulfonamides have demonstrated potent anti-proliferative activity in pancreatic and prostate cancer cell lines. mdpi.com Some of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.com
The anticancer activity of pyrazolotriazines can be enhanced by incorporating specific pharmacophore groups, such as a sulfonamide moiety. nih.govmdpi.com These modifications can expand the spectrum of molecular targets to include kinases like ABL kinase and cyclin-dependent kinases (CDKs). researchgate.netmdpi.com
The following table summarizes the anticancer activity of some pyrazolotriazine derivatives against various cancer cell lines:
Table 3: Anticancer Activity of Pyrazolotriazine Derivatives| Compound Type | Cancer Cell Line(s) | Observed Effect |
|---|---|---|
| Pyrazolo[4,3-e] nih.govmdpi.comtandfonline.comtriazolo[4,3-b] nih.govmdpi.comtandfonline.comtriazines | Various tumor cell lines | Cytotoxic activity |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comtandfonline.comtriazine sulfonamides | BxPC-3 (pancreatic), PC-3 (prostate) | Anti-proliferative and pro-apoptotic activity |
| 6-Aminopyrazolo[1,2-a] nih.govmdpi.comtandfonline.comtriazine-4,8-dione derivatives | HEPG-2 (liver), MCF7 (breast) | Antitumor activity |
Interactions with Other Enzyme and Receptor Targets (e.g., PDE, XO, TP, CRF)researchgate.net
While the primary pharmacological activity of CE-178,253 benzenesulfonate is as a potent and selective cannabinoid type 1 (CB1) receptor antagonist, its core chemical structure, the pyrazolotriazine scaffold, has been investigated for its potential interactions with various other biological targets. medchemexpress.comsigmaaldrich.comscientificlabs.co.uk As purine bioisosteres, compounds based on this scaffold have been explored for their ability to modulate the activity of several enzymes and receptors. mdpi.comresearchgate.netoszk.hu
Interactions with Corticotropin-Releasing Factor 1 (CRF1) Receptors
A significant body of research has focused on pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent and selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. sci-hub.senih.govacs.org These antagonists are being investigated for their potential as anxiolytic and antidepressant medications. sci-hub.seacs.org Structure-activity relationship (SAR) studies have led to the discovery of several potent compounds. For instance, DMP696 was identified as a powerful hCRF1 receptor antagonist with a binding affinity (Ki) of 1.7 nM. nih.gov Another analogue, referred to as 12-3 in one study, demonstrated a hCRF1 antagonist IC50 value of 4.7 ± 2.0 nM. acs.org The development of these compounds highlights the suitability of the pyrazolotriazine scaffold for achieving high affinity and selectivity for the CRF1 receptor. sci-hub.senih.gov
Table 1: Activity of Pyrazolotriazine Analogs at the CRF1 Receptor
| Compound | Target | Activity Type | Value (nM) | Citation |
|---|---|---|---|---|
| DMP696 | hCRF1 | Ki | 1.7 | nih.gov |
| Analogue 12-3 | hCRF1 | IC50 | 4.7 | acs.org |
Interactions with Xanthine (B1682287) Oxidase (XO)
The structural similarity of the pyrazolotriazine core to purines has prompted investigations into its role as an inhibitor of xanthine oxidase (XO), an enzyme critical to purine metabolism. mdpi.comresearchgate.net Certain pyrazolotriazine derivatives have demonstrated inhibitory activity against XO. One study on pyrazolo[3,4-d][1-3]triazin-4-ones and pyrazolo[4,3-d][1-3]triazin-4-ones found that the latter group showed the best activity, with IC50 values ranging from 0.9 to 2.9 µM. researchgate.netconicet.gov.ar While these compounds were less potent than the established XO inhibitor allopurinol (B61711) (IC50 = 0.247 µM), they establish the pyrazolotriazine nucleus as a viable platform for designing new XO inhibitors. researchgate.netconicet.gov.ar Another pyrazolotriazine derivative, BOF-4272, has also been identified as a novel xanthine oxidase inhibitor. nih.gov
Table 2: Xanthine Oxidase Inhibitory Activity of Pyrazolotriazine Analogs
| Compound Series | Target | Activity Type | Value (µM) | Citation |
|---|---|---|---|---|
| Pyrazolo[4,3-d][1-3]triazin-4-ones | Xanthine Oxidase | IC50 | 0.9 - 2.9 | researchgate.netconicet.gov.ar |
Interactions with Phosphodiesterases (PDE)
The pyrazolotriazine scaffold has also been considered in the development of phosphodiesterase (PDE) inhibitors, again owing to its function as a purine analogue. researchgate.netoszk.huwiley.com Research has suggested that replacing a traditional purine core with a pyrazolotriazine structure can lead to compounds with enhanced in vivo stability for this target class. researchgate.net However, detailed public data regarding the specific inhibitory potency of pyrazolotriazine derivatives against various PDE subtypes are limited.
There is no publicly available research indicating that CE-178,253 or its pyrazolotriazine scaffold has significant interactions with thromboxane (B8750289) (TP) receptors.
Future Directions and Research Gaps in Ce 178,253 Benzenesulfonate Studies
Comprehensive Elucidation of Selectivity Profile Against Off-Target Receptors and Enzymes
A significant focus of future research must be the comprehensive characterization of CE-178,253's selectivity profile. Although it is known to be a highly potent and selective CB1 antagonist, with a reported binding affinity (Ki) of 0.33 nM for human CB1 receptors and over 10,000 nM for human CB2 receptors, a broader screening against a wide array of other receptors and enzymes is necessary. researchgate.net This is crucial for identifying any potential off-target effects that could lead to unforeseen side effects or even new therapeutic opportunities.
The complexity of the endocannabinoid system and its interactions with other signaling pathways necessitates a thorough investigation. For instance, understanding the compound's activity, or lack thereof, at other G protein-coupled receptors (GPCRs), ion channels, and key metabolic enzymes will provide a more complete picture of its mechanism of action. Techniques such as broad-panel receptor screening and enzyme inhibition assays will be invaluable in this endeavor.
Table 1: In Vitro Binding Affinity of CE-178,253
| Receptor | Binding Affinity (Ki) |
| Human CB1 | 0.33 nM |
| Human CB2 | > 10,000 nM |
| Data sourced from quantitative pharmacology studies. researchgate.net |
Advanced Preclinical Models for Further Understanding of Mechanism and Therapeutic Efficacy
Current preclinical data for CE-178,253 primarily comes from models of diet-induced obesity in rats and mice. researchgate.net While these studies have demonstrated dose-dependent weight loss, future research should employ more advanced and varied preclinical models. researchgate.net This will not only help to further elucidate the compound's mechanism of action but also to assess its therapeutic efficacy in a broader range of physiological and pathological contexts.
For example, utilizing genetic models of obesity and metabolic syndrome could provide deeper insights into the specific pathways through which CE-178,253 exerts its effects. Furthermore, models that allow for the investigation of the compound's impact on specific organ systems, such as the liver, adipose tissue, and the central nervous system, will be critical. Combining in vivo studies with ex vivo receptor occupancy data will continue to be important for establishing clear concentration-effect relationships. researchgate.net
Investigation of Novel Preclinical Applications Beyond Initial Metabolic Indications
The role of the cannabinoid system extends beyond metabolism, with involvement in pain perception, inflammation, and various neurological and psychiatric conditions. Given that CE-178,253 is a potent CB1 antagonist with central nervous system activity, a significant research gap exists in exploring its potential utility in these other areas. medchemexpress.com
Preclinical studies investigating the efficacy of CE-178,253 in models of neuropathic pain, inflammatory disorders, and anxiety or depression could uncover novel therapeutic applications. The pyrazole (B372694) moiety, a core component of CE-178,253's structure, is found in compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties, further suggesting the potential for broader applications. researchgate.net
Development of Advanced Synthetic Methodologies for Structure-Activity Relationship Elucidation
The existing synthetic routes to CE-178,253, including a discovery synthesis involving a Suzuki coupling and a more convergent route, have been successful for producing significant quantities of the compound. researchgate.netresearchgate.net However, to fully explore the structure-activity relationships (SAR) of this class of compounds, the development of more flexible and efficient synthetic methodologies is warranted.
Advanced synthetic strategies would enable the rapid generation of a diverse library of analogues. nih.govnih.gov This would facilitate a more detailed exploration of how modifications to different parts of the molecule, such as the aryl-substituted pyrazolotriazine core and the azetidinecarboxamide moiety, impact potency, selectivity, and pharmacokinetic properties. researchgate.net A deeper understanding of the SAR will be instrumental in designing second-generation compounds with improved therapeutic profiles. nih.govnih.gov
Q & A
Basic: What is the synthetic pathway for CE-178,253 benzenesulfonate, and how can its purity be validated?
Methodological Answer:
CE-178,253 benzenesulfonate is synthesized via sulfonation of a pyrazolo-triazine core followed by neutralization with benzenesulfonic acid (see structural details in ). Key steps include:
- Sulfonation : Reaction of the intermediate with sulfuric acid or derivatives to introduce the sulfonate group.
- Neutralization : Benzenesulfonic acid is added to form the final salt ( ).
Purity Validation : - HPLC : Use reversed-phase chromatography with a C18 column (e.g., Agilent Zorbax SB-C18) and mobile phases containing ammonium formate/formic acid for baseline separation of impurities ( ).
- LC-QQQ-MS/MS : Detects trace genotoxic esters (e.g., methyl benzenesulfonate) with limits of quantification (LOQ) as low as 1 ng/mL ( ).
Advanced: How can researchers optimize receptor-binding assays for CE-178,253 benzenesulfonate to evaluate CB1 antagonism?
Methodological Answer:
- Experimental Design :
- Data Analysis :
Basic: What spectroscopic techniques are suitable for characterizing CE-178,253 benzenesulfonate’s structure?
Methodological Answer:
- FTIR : Identifies functional groups (e.g., sulfonate S=O stretching at ~1200–1050 cm⁻¹) ( ).
- Fluorescence Spectroscopy : Monitors ligand-metal interactions (e.g., europium complexes) to confirm coordination behavior ( ).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability by tracking mass loss at temperatures ≤600°C ( ).
Advanced: How do researchers reconcile contradictory pharmacokinetic data between in vitro and in vivo studies of CE-178,253 benzenesulfonate?
Methodological Answer:
- Troubleshooting Steps :
- Metabolic Stability : Compare liver microsome assays (in vitro) with plasma clearance rates (in vivo). Adjust for species-specific cytochrome P450 activity ( ).
- Protein Binding : Measure free vs. bound drug fractions using equilibrium dialysis or ultrafiltration.
- Compartmental Modeling : Apply physiologically based pharmacokinetic (PBPK) models to account for tissue distribution differences.
- Case Example : In anesthesia studies, remimazolam benzenesulfonate showed faster metabolism in humans than predicted by rodent models due to esterase variability ( ).
Basic: What safety protocols are critical when handling benzenesulfonate derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods for benzenesulfonyl chloride (UN 2225), which releases toxic fumes upon decomposition ( ).
- First Aid : For exposure, rinse skin with soap/water for 15 minutes; irrigate eyes with saline ( ).
Advanced: How can CE-178,253 benzenesulfonate’s hemodynamic effects in cardiac surgery patients be rigorously quantified?
Methodological Answer:
- Clinical Trial Design :
- Statistical Analysis :
- Use mixed-effects models to adjust for covariates (e.g., age, comorbidities).
- Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for clinical significance.
Basic: What analytical challenges arise in detecting benzenesulfonate ester impurities, and how are they resolved?
Methodological Answer:
- Challenges : Hydrolysis of esters (e.g., methyl benzenesulfonate) in aqueous solutions ( ).
- Solutions :
Advanced: What strategies enhance the efficacy of CE-178,253 benzenesulfonate in combinatorial therapies (e.g., with esketamine)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
